molecular formula C16H20F3NO2 B5658999 Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate

Cat. No.: B5658999
M. Wt: 315.33 g/mol
InChI Key: IHVQOYBQNLMUAB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring substituted with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3-trifluoromethylbenzyl chloride, is reacted with piperidine under basic conditions to form 1-(3-trifluoromethylbenzyl)piperidine.

    Esterification: The intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding alcohols from the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting central nervous system disorders.

    Industry: Utilized in the production of agrochemicals and materials with specific properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism by which Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target proteins. This can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate: Similar structure but with the trifluoromethyl group at the para position.

    Ethyl 1-(3-Difluoromethyl-benzyl)-piperidine-4-carboxylate: Contains a difluoromethyl group instead of trifluoromethyl.

    Ethyl 1-(3-Trifluoromethyl-phenyl)-piperidine-4-carboxylate: The benzyl group is replaced with a phenyl group.

Uniqueness: Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and interaction with biological targets compared to its difluoromethyl or non-fluorinated analogs.

Biological Activity

Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a trifluoromethyl-benzyl group and an ethyl ester. The trifluoromethyl group is known to enhance lipophilicity and influence the compound's interaction with biological targets, potentially leading to increased efficacy compared to non-fluorinated analogs .

Biological Activity

1. Antimicrobial Activity
Studies have shown that compounds containing piperidine structures often exhibit antimicrobial properties. This compound may share this characteristic due to its structural similarities with other piperidine derivatives. Research indicates that such compounds can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria .

2. Anticancer Potential
The anticancer activity of piperidine derivatives has been extensively documented. This compound's structural features may contribute to its ability to target cancer cell lines effectively. For instance, compounds with similar piperidine scaffolds have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

3. Neuropharmacological Effects
Piperidine derivatives are also recognized for their neuropharmacological effects. The binding affinity of this compound to neurotransmitter receptors could suggest potential applications in treating neurological disorders. Preliminary studies indicate that the trifluoromethyl group may enhance receptor binding and efficacy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction: The compound may interact with various receptors involved in neurotransmission, potentially modulating pathways associated with mood regulation and pain perception.
  • Cellular Uptake: The lipophilic nature imparted by the trifluoromethyl group may facilitate cellular uptake, enhancing the compound's bioavailability and therapeutic potential.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against Gram-positive bacteria; structure-activity relationship studies indicate enhanced efficacy due to trifluoromethyl substitution.
AnticancerDemonstrated cytotoxicity in various cancer cell lines; ongoing studies on mechanisms of action in specific cancers.
NeuropharmacologicalPotential interactions with neurotransmitter receptors; further studies needed to elucidate specific pathways affected.

Properties

IUPAC Name

ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-8-20(9-7-13)11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVQOYBQNLMUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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